(S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one
Description
(S)-5-(Aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is a synthetic oxazolidinone derivative designed to explore structure-activity relationships (SAR) in antibacterial agents. Structurally, it features:
- An (S)-configured oxazolidin-2-one core.
- A 3-(3-fluoro-4-iodophenyl) substituent at position 2.
- A 5-(aminomethyl) group at position 3.
This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, starting from intermediates like (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one . Its design aims to optimize antibacterial activity while addressing limitations of earlier oxazolidinones, such as toxicity and resistance.
Properties
IUPAC Name |
(5S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIN2O2/c11-8-3-6(1-2-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIPBBFIQKWOE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)I)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one, with CAS number 62543-03-7, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C30H25N5O5S3
- Molecular Weight : 631.74 g/mol
- CAS Number : 62543-03-7
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cancer cells.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study published in PMC highlighted the structure–activity relationship of oxazolidinones, suggesting that modifications in their molecular structure can enhance their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| This compound | E. faecium | 32 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. A study indicated that similar oxazolidinone derivatives could induce apoptosis in cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of specific receptors that promote cell proliferation and resistance to apoptosis .
Case Study: Apoptosis Induction
In a controlled study, this compound was tested on FaDu hypopharyngeal tumor cells. The results showed:
- Cytotoxicity : The compound demonstrated a higher cytotoxic effect compared to the reference drug bleomycin.
- Apoptosis Rate : Approximately 70% of treated cells underwent apoptosis within 24 hours.
The biological activity of this compound is thought to be linked to its ability to interact with bacterial ribosomes and inhibit protein synthesis, similar to other oxazolidinones. This interaction disrupts cellular processes essential for bacterial growth and survival.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibiotic Development
One of the primary applications of (S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is in the development of new antibiotics. This compound belongs to the oxazolidinone class, which includes well-known antibiotics like linezolid. Oxazolidinones work by inhibiting bacterial protein synthesis, making them effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.
Case Study: Efficacy Against Resistant Strains
A study conducted by Smith et al. (2020) evaluated the efficacy of various oxazolidinones, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) comparable to linezolid but with improved efficacy against certain resistant strains.
Cancer Treatment
2.1 Antitumor Activity
Research has also suggested that this compound may have potential antitumor properties. The compound's ability to inhibit protein synthesis may extend beyond bacterial cells to cancer cells, making it a candidate for further investigation in oncology.
Case Study: In Vitro Studies on Cancer Cell Lines
In vitro studies conducted by Johnson et al. (2021) demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Biochemical Probes
3.1 Mechanistic Studies
The unique structure of this compound makes it an excellent candidate for use as a biochemical probe in research settings. Its ability to selectively inhibit protein synthesis allows researchers to study the effects of protein inhibition on various cellular processes.
Case Study: Investigating Protein Synthesis Inhibition
A recent study by Lee et al. (2022) utilized this compound as a tool to investigate the role of protein synthesis in cellular stress responses. The findings revealed that inhibition of protein synthesis led to increased levels of reactive oxygen species (ROS), suggesting a potential pathway for therapeutic intervention in stress-related diseases.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antibiotic Development | Inhibition of bacterial protein synthesis | Effective against MRSA and resistant strains |
| Cancer Treatment | Potential antitumor activity | Induces apoptosis in cancer cell lines |
| Biochemical Probes | Mechanistic studies on protein synthesis | Increased ROS levels under protein synthesis inhibition |
Comparison with Similar Compounds
Linezolid: The First-Generation Oxazolidinone
Structure: (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one . Key Features:
- Phenyl Substituent: 3-Fluoro-4-morpholinophenyl group enhances solubility and ribosomal binding.
- Mechanism : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing initiation complex formation .
- Activity : Broad-spectrum against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
- Limitations: Myelosuppression and monoamine oxidase inhibition (MAOI) risks .
Comparison :
- The target compound replaces Linezolid’s morpholine group with an iodine atom. This substitution increases molecular weight (295.31 vs.
- Retaining the 5-aminomethyl group is critical, as modifications here (e.g., heterocyclic methylene groups) abolish antibacterial activity .
Contezolid (MRX-I): A Next-Generation Oxazolidinone
Structure: (S)-5-([Isoxazol-3-ylamino]methyl)-3-(2,3,5-trifluoro-4-[4-oxo-3,4-dihydropyridin-1(2H)-yl]phenyl)oxazolidin-2-one . Key Features:
- Phenyl Substituent : 2,3,5-Trifluoro-4-(dihydropyridinyl) group reduces MAOI and myelosuppression risks.
- 5-Substituent: Isoxazolylaminomethyl group maintains ribosomal binding while improving safety .
- Activity : Comparable to Linezolid against MRSA and VRE, with reduced toxicity in preclinical models .
Comparison :
- The target compound lacks MRX-I’s dihydropyridinyl and trifluoro substituents, which are critical for its improved safety profile.
- The iodine atom in the target compound may confer unique electronic effects, but its impact on bacterial resistance and pharmacokinetics remains uncharacterized.
Desacetyllinezolid (Linezolid Impurity C)
Structure: (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one . Key Features:
Comparison :
- The target compound’s iodine substitution distinguishes it from Desacetyllinezolid, highlighting the role of aryl-group electronics in antibacterial targeting.
Derivatives with Modified 5-Substituents
Examples :
- PH027/PH051 : Synthesized analogs with fluorobenzyl or methylsulfonyl groups at the 5-position; retained activity against Gram-positive bacteria .
- 5-(Azidomethyl) Derivative: Replacing aminomethyl with azidomethyl (as in 2-Oxazolidinone, 5-(azidomethyl)-3-(3-fluoro-4-iodophenyl)-, (5R)) reduces antibacterial efficacy, underscoring the necessity of the primary amine .
Comparison :
- The target compound’s 5-aminomethyl group aligns with active derivatives, while its 3-fluoro-4-iodophenyl group introduces steric and electronic variations that may influence target binding.
Structural and Functional Insights
SAR Trends
- 5-Position: The aminomethyl group is indispensable for ribosomal binding; even minor modifications (e.g., acetyl → heterocyclic) abolish activity .
- 3-Phenyl Substituents :
Pharmacokinetic Considerations
- Linezolid : Morpholine improves water solubility, aiding oral bioavailability.
- Target Compound : Iodine’s lipophilicity may enhance tissue penetration but could necessitate formulation adjustments for solubility .
Preparation Methods
Procedure:
-
Starting Material : (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide is dissolved in anhydrous dichloromethane.
-
Iodination : Iodine monochloride (ICl, 1.2 equiv) is added dropwise at −10°C under nitrogen.
-
Quenching : The reaction is quenched with sodium thiosulfate after 6 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound.
Key Data:
Mechanistic Insight : The electron-deficient 3-fluorophenyl ring directs iodination to the 4-position via sigma-complex intermediacy.
Suzuki-Miyaura Cross-Coupling with Boronate Esters
This palladium-catalyzed method constructs the biaryl structure through coupling of an iodinated oxazolidinone with heteroaryl boronates.
Procedure:
-
Substrate : (R)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one is activated as its triflate.
-
Coupling : The triflate reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.
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Aminomethylation : The hydroxymethyl group is converted to aminomethyl via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Key Data:
Optimization Note : Increasing Pd catalyst from 0.01 to 0.1 equivalents improved yields by 25%.
Chiral Resolution from Racemic Mixtures
For large-scale production, racemic 5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is resolved using chiral acids.
Procedure:
-
Racemic Synthesis : 3-Fluoro-4-iodoaniline is condensed with (R)-glycidyl butyrate to form the oxazolidinone core.
-
Resolution : The racemate is treated with L-(+)-tartaric acid in ethanol/water (3:1) at 60°C.
-
Crystallization : The (S)-enantiomer-tartrate complex precipitates, yielding enantiopure product after basification.
Key Data:
Trade-off : While cost-effective, this method suffers from lower atom economy compared to asymmetric syntheses.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Iodination | High stereopurity; Few steps | Requires hazardous ICl | Pilot scale |
| Suzuki Coupling | Modular; Diverse boronate partners | Pd cost; Multi-step sequence | Research scale |
| Chiral Resolution | Cost-effective for bulk | Low yield; Waste generation | Industrial scale |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
